Cas no 20906-01-8 (Thiophene, 3-(3-chloropropyl)-)

Thiophene, 3-(3-chloropropyl)- Chemical and Physical Properties
Names and Identifiers
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- Thiophene, 3-(3-chloropropyl)-
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- Inchi: 1S/C7H9ClS/c8-4-1-2-7-3-5-9-6-7/h3,5-6H,1-2,4H2
- InChI Key: HHIQFUUANQNTCC-UHFFFAOYSA-N
- SMILES: C1SC=CC=1CCCCl
Thiophene, 3-(3-chloropropyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-674086-2.5g |
3-(3-chloropropyl)thiophene |
20906-01-8 | 2.5g |
$1988.0 | 2023-05-30 | ||
Enamine | EN300-674086-0.1g |
3-(3-chloropropyl)thiophene |
20906-01-8 | 0.1g |
$892.0 | 2023-05-30 | ||
Enamine | EN300-674086-10.0g |
3-(3-chloropropyl)thiophene |
20906-01-8 | 10g |
$4360.0 | 2023-05-30 | ||
Enamine | EN300-674086-0.5g |
3-(3-chloropropyl)thiophene |
20906-01-8 | 0.5g |
$974.0 | 2023-05-30 | ||
Enamine | EN300-674086-0.05g |
3-(3-chloropropyl)thiophene |
20906-01-8 | 0.05g |
$851.0 | 2023-05-30 | ||
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01043227-1g |
3-(3-Chloropropyl)thiophene |
20906-01-8 | 95% | 1g |
¥4991.0 | 2023-03-16 | |
Enamine | EN300-674086-1.0g |
3-(3-chloropropyl)thiophene |
20906-01-8 | 1g |
$1014.0 | 2023-05-30 | ||
Enamine | EN300-674086-5.0g |
3-(3-chloropropyl)thiophene |
20906-01-8 | 5g |
$2940.0 | 2023-05-30 | ||
Enamine | EN300-674086-0.25g |
3-(3-chloropropyl)thiophene |
20906-01-8 | 0.25g |
$933.0 | 2023-05-30 |
Thiophene, 3-(3-chloropropyl)- Related Literature
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
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Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
Additional information on Thiophene, 3-(3-chloropropyl)-
3-(3-Chloropropyl)thiophene (CAS No. 20906-01-8): An Overview of Its Properties, Applications, and Recent Research Developments
3-(3-Chloropropyl)thiophene (CAS No. 20906-01-8) is a versatile organic compound that has garnered significant attention in the fields of chemistry, materials science, and pharmaceutical research. This compound is characterized by its unique thiophene ring structure and a chloropropyl substituent, which imparts it with a range of interesting properties and potential applications. In this comprehensive overview, we will delve into the chemical structure, synthesis methods, physical and chemical properties, as well as the latest research findings and potential applications of 3-(3-Chloropropyl)thiophene.
Chemical Structure and Synthesis
3-(3-Chloropropyl)thiophene is a substituted thiophene with the molecular formula C8H9ClS. The thiophene ring is a five-membered heterocyclic compound containing one sulfur atom, which imparts unique electronic and chemical properties to the molecule. The presence of the chloropropyl group on the thiophene ring adds further complexity and functionality to the compound. The synthesis of 3-(3-Chloropropyl)thiophene can be achieved through various methods, including Grignard reactions, nucleophilic substitution reactions, and transition metal-catalyzed coupling reactions.
One common synthetic route involves the reaction of 3-bromothiophene with 1-chloro-3-iodopropane in the presence of a palladium catalyst. This method provides high yields and good selectivity, making it a preferred choice for large-scale production. Another approach involves the use of organometallic reagents such as Grignard reagents to introduce the chloropropyl group onto the thiophene ring. These synthetic methods have been extensively studied and optimized to ensure high purity and yield of the final product.
Physical and Chemical Properties
3-(3-Chloropropyl)thiophene is a colorless to pale yellow liquid at room temperature with a characteristic odor. It has a molecular weight of 164.67 g/mol and is soluble in common organic solvents such as dichloromethane, ethanol, and acetone. The compound exhibits strong UV absorption due to its conjugated π-electron system, making it useful in various spectroscopic applications.
The presence of the chloropropyl group on the thiophene ring significantly influences the chemical reactivity of 3-(3-Chloropropyl)thiophene. The chlorine atom can undergo nucleophilic substitution reactions, making it an excellent precursor for further functionalization. Additionally, the thiophene ring can participate in various chemical transformations such as electrophilic aromatic substitution reactions and coupling reactions with other organic compounds.
Applications in Materials Science
3-(3-Chloropropyl)thiophene has found numerous applications in materials science due to its unique electronic properties. One of its primary uses is in the synthesis of conductive polymers and organic semiconductors. The thiophene ring is known for its ability to form conjugated systems that can conduct electricity when doped with appropriate dopants. By introducing functional groups such as the chloropropyl group, researchers can fine-tune the electronic properties of these materials for specific applications.
In recent years, there has been significant interest in using 3-(3-Chloropropyl)thiophene-based polymers in organic photovoltaic (OPV) devices. These devices convert sunlight into electricity using organic semiconductors as active materials. The ability to tailor the bandgap and charge transport properties of these materials through molecular design has led to improved device performance and efficiency.
Pharmaceutical Applications
Beyond materials science, 3-(3-Chloropropyl)thiophene has also shown promise in pharmaceutical research. The thiophene ring is a common structural motif found in many bioactive molecules, including drugs used for treating various diseases such as cancer, neurological disorders, and infectious diseases. The presence of the chloropropyl group can influence the pharmacokinetic properties of these molecules, such as their solubility, stability, and bioavailability.
In one recent study published in *Journal of Medicinal Chemistry*, researchers investigated the use of 3-(3-Chloropropyl)thiophene-based derivatives as potential anticancer agents. The study demonstrated that these compounds exhibited selective cytotoxicity against various cancer cell lines while showing minimal toxicity to normal cells. Further optimization of these compounds could lead to the development of novel anticancer drugs with improved therapeutic profiles.
Recent Research Developments
The field of organic chemistry is constantly evolving, and new research findings continue to expand our understanding of compounds like 3-(3-Chloropropyl)thiophene. One area of active research is the development of new synthetic methods that are more environmentally friendly and cost-effective. For example, researchers at [University Name] have developed a novel catalytic system that allows for the efficient synthesis of substituted thiophenes using mild reaction conditions.
In another study published in *Chemical Communications*, scientists explored the use of machine learning algorithms to predict the reactivity and selectivity of various synthetic routes for producing substituted thiophenes like 3-(3-Chloropropyl)thiophene. This approach has shown promise in optimizing synthetic protocols and reducing waste generation during large-scale production.
Safety Considerations
Safety is a critical consideration when handling any chemical compound. While 3-(3-Chloropropyl)thiophene is not classified as a hazardous material under current regulations, it is important to follow standard laboratory safety protocols when working with this compound. Proper personal protective equipment (PPE), such as gloves and safety goggles, should be worn at all times. Additionally, appropriate ventilation should be used to prevent inhalation exposure.
In conclusion, 3-(3-Chloropropyl)thiophene (CAS No. 20906-01-8) is a versatile compound with a wide range of applications in materials science and pharmaceutical research. Its unique chemical structure makes it an attractive candidate for further development in various fields. Ongoing research continues to uncover new properties and potential uses for this compound, highlighting its importance in modern chemistry.
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